[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride
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Overview
Description
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is a chemical compound with the molecular formula C3H8ClF3N2. It is a hydrazine derivative that contains a trifluoromethyl group, making it a unique and valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride typically involves the reaction of 2,2,2-trifluoro-1-methyl-ethylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amines, oxides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool in the study of molecular mechanisms and drug development .
Comparison with Similar Compounds
Similar Compounds
- [(1R)-2,2,2-trifluoro-1-methyl-ethyl]amine
- [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine
- [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrobromide
Uniqueness
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C3H8ClF3N2 |
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Molecular Weight |
164.56 g/mol |
IUPAC Name |
[(2R)-1,1,1-trifluoropropan-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C3H7F3N2.ClH/c1-2(8-7)3(4,5)6;/h2,8H,7H2,1H3;1H/t2-;/m1./s1 |
InChI Key |
QUWNVFZXSXQMFS-HSHFZTNMSA-N |
Isomeric SMILES |
C[C@H](C(F)(F)F)NN.Cl |
Canonical SMILES |
CC(C(F)(F)F)NN.Cl |
Origin of Product |
United States |
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